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molecular formula C8H15NO2 B2838103 Ethyl 3-(cyclopropylamino)propanoate CAS No. 76731-85-6

Ethyl 3-(cyclopropylamino)propanoate

Cat. No. B2838103
M. Wt: 157.213
InChI Key: ZRPBEAVKOMELBB-UHFFFAOYSA-N
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Patent
US05763604

Procedure details

14.0 ml of ethyl 3-bromopropionate are added to a solution of 15.4 ml of cyclopropylamine in 100 ml of toluene and the reaction mixture is heated to 90° for 3 hours. Subsequently, the precipitated salt is filtered and the filtrate is distilled. There are obtained 9.5 g of N-cyclopropyl-β-alanine ethyl ester, Fab-MS: 157 (M+H)+.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH:9]1([NH2:12])[CH2:11][CH2:10]1>C1(C)C=CC=CC=1>[CH2:7]([O:6][C:4](=[O:5])[CH2:3][CH2:2][NH:12][CH:9]1[CH2:11][CH2:10]1)[CH3:8]

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
BrCCC(=O)OCC
Name
Quantity
15.4 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to 90° for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Subsequently, the precipitated salt is filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCNC1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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